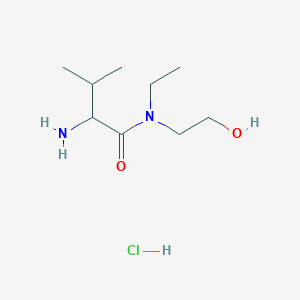

2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity established through multiple international chemical databases and nomenclature systems. The compound is registered under Chemical Abstracts Service number 1236256-80-6, providing a unique identifier for this specific molecular entity. The molecular formula C₉H₂₁ClN₂O₂ accurately describes the atomic composition, indicating the presence of nine carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as a 3-methylbutanamide derivative with specific substitutions at the nitrogen atom. The compound features an ethyl group and a 2-hydroxyethyl group attached to the amide nitrogen, while the alpha carbon bears an amino substituent. The molecular weight of 224.73 grams per mole reflects the combined mass of all constituent atoms including the hydrochloride salt component.

Chemical database identifications include the MDL number MFCD13562070, which serves as an additional unique identifier within chemical inventory systems. The canonical SMILES notation provides a linear representation of the molecular structure as OCCN(C(=O)C(C(C)C)N)CC.Cl, facilitating computational chemistry applications and database searches. The InChI key HEAWPEKXTADWET-UHFFFAOYSA-N offers another standardized molecular identifier that enables precise chemical structure communication across different software platforms and databases.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1236256-80-6 | |

| Molecular Formula | C₉H₂₁ClN₂O₂ | |

| Molecular Weight | 224.73 g/mol | |

| MDL Number | MFCD13562070 | |

| InChI Key | HEAWPEKXTADWET-UHFFFAOYSA-N |

Historical Context in Chemical Research

The development of this compound emerged from broader research into amino acid derivatives and their modifications for pharmaceutical applications. Historical research into methylbutanamide structures has revealed their importance as building blocks in peptide synthesis and pharmaceutical development, with particular emphasis on leucine-derived compounds. The incorporation of branched-chain amino acid derivatives into synthetic chemistry gained prominence during the late twentieth century as researchers recognized their potential for creating bioactive molecules with enhanced pharmacological properties.

The compound's structural relationship to leucine derivatives positions it within a historical framework of amino acid chemistry that dates back to early protein structure studies. Research into 3-methylbutanamide units has demonstrated their presence in naturally occurring compounds, as evidenced by isolation studies from deep-sea actinomycetes strains, which revealed the existence of leucine derivatives containing similar structural motifs. These findings highlight the biological relevance of methylbutanamide structures and their potential for synthetic modification.

The synthetic methodology for producing such compounds has evolved significantly, with modern approaches utilizing advanced coupling reactions and protection strategies. Historical development of peptide coupling techniques has enabled the efficient synthesis of complex amino amide structures, including those containing multiple nitrogen substitutions. The progression from simple amino acid modifications to complex multi-substituted derivatives reflects the advancement of synthetic organic chemistry and its application to pharmaceutical research.

Significance in Organic Chemistry and Biochemistry

This compound demonstrates considerable significance within organic chemistry due to its potential as a versatile synthetic intermediate. The compound's structure incorporates multiple functional groups that enable diverse chemical transformations, including amide bond formation, alkylation reactions, and hydrogen bonding interactions. The presence of both primary amino and tertiary amide functionalities provides opportunities for selective chemical modifications, making it valuable in the synthesis of more complex molecular architectures.

The biochemical significance of this compound relates to its structural similarity to naturally occurring amino acid derivatives and their metabolites. Research has shown that compounds containing 3-methylbutanamide units can participate in various biological pathways, particularly those involved in protein synthesis and metabolic regulation. The leucine-derived structure suggests potential interactions with enzymatic systems that recognize branched-chain amino acid substrates, although specific biological activities require further investigation.

The compound's dual nitrogen substitution pattern with ethyl and hydroxyethyl groups creates unique steric and electronic properties that distinguish it from simpler amino acid derivatives. This structural complexity enables specific molecular recognition events and may influence binding affinities to biological targets. The hydroxyethyl substituent provides an additional hydrogen bonding site, potentially enhancing solubility and facilitating interactions with hydrophilic biological environments.

| Functional Group | Chemical Significance | Potential Applications |

|---|---|---|

| Primary Amino Group | Nucleophilic reactivity, hydrogen bonding | Peptide coupling, metal coordination |

| Tertiary Amide | Hydrogen bond acceptor, conformational constraint | Protein interactions, synthetic intermediates |

| Hydroxyethyl Substituent | Hydrogen bonding, increased polarity | Solubility enhancement, biological compatibility |

| Branched Carbon Chain | Steric effects, lipophilicity | Membrane permeability, enzymatic recognition |

In pharmaceutical chemistry, the compound serves as a potential building block for drug development, particularly in the design of peptidomimetics and enzyme inhibitors. The structural features present in this compound have been incorporated into various bioactive molecules, demonstrating the importance of such scaffolds in medicinal chemistry applications. The ability to modify both the amino and amide functionalities provides flexibility in structure-activity relationship studies and optimization of pharmacological properties.

Properties

IUPAC Name |

2-amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-4-11(5-6-12)9(13)8(10)7(2)3;/h7-8,12H,4-6,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAWPEKXTADWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation

- The initial step involves coupling an appropriate amino acid or amino acid derivative (e.g., valine or 2-amino-3-methylbutanoic acid) with ethylamine and 2-hydroxyethylamine or their equivalents.

- Amidation can be facilitated by coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), often in the presence of triethylamine as a base to neutralize generated acids.

- Reaction solvents typically include dichloromethane or methylene chloride, with reactions performed at room temperature or under mild heating to promote coupling efficiency.

- After reaction completion, the mixture is washed sequentially with aqueous sodium hydroxide, brine, and water to remove impurities and by-products.

- Drying agents such as anhydrous sodium sulfate are used to remove residual water before solvent evaporation under reduced pressure to isolate the crude amide product.

N-Alkylation

- The amide nitrogen is alkylated to introduce ethyl and 2-hydroxyethyl substituents.

- This step may involve the use of alkyl halides or alkylating agents under controlled conditions.

- Reaction conditions often include low temperatures (0°C to room temperature) to control selectivity and avoid side reactions.

- The reaction mixture is typically stirred overnight to ensure complete conversion.

- Workup involves extraction with organic solvents, washing with acidic and basic aqueous solutions to remove unreacted reagents, followed by drying and concentration under vacuum.

Hydrochloride Salt Formation

- The free base amide is converted to its hydrochloride salt by treatment with hydrochloric acid or trimethylsilyl chloride in an appropriate solvent such as diethyl ether, dichloromethane, or ethyl acetate.

- This step improves compound stability, crystallinity, and handling properties.

- The reaction is often performed at low temperature (0°C to room temperature) to control salt formation.

- The resulting hydrochloride salt is isolated by filtration or crystallization from suitable solvents like acetone/methanol mixtures, yielding a white solid product.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Solvents | Temperature | Purification Methods |

|---|---|---|---|---|

| Amidation | EDC·HCl, triethylamine | Methylene chloride | 0°C to RT | Extraction, drying, evaporation |

| N-Alkylation | Alkyl halides or alkylating agents | Dichloromethane | 0°C to RT | Extraction, washing, drying |

| Salt Formation | HCl gas or trimethylsilyl chloride | Diethyl ether, DCM | 0°C to RT | Crystallization, filtration |

Research Findings and Optimization Notes

- The use of EDC·HCl as a coupling agent is preferred for efficient amide bond formation with minimal side reactions.

- Triethylamine acts as a base to neutralize the HCl generated during coupling and alkylation steps, improving yield and purity.

- Sequential washing with aqueous NaOH, water, and brine effectively removes acidic and polar impurities.

- Drying over anhydrous sodium sulfate or magnesium sulfate ensures removal of residual moisture before solvent removal.

- Crystallization from acetone/methanol mixtures yields high purity hydrochloride salt with good recovery (e.g., 185 mg from small-scale reactions).

- Maintaining low temperatures during alkylation and salt formation controls reaction rates and selectivity, preventing decomposition or over-alkylation.

- Vacuum evaporation under reduced pressure (5-10 mm Hg) is employed to concentrate and isolate the product without thermal degradation.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Agents | Typical Conditions | Outcome |

|---|---|---|---|

| Amide Coupling | 3-methylbutanoic acid derivative, EDC·HCl, triethylamine | Methylene chloride, RT, overnight | Formation of amide intermediate |

| N-Ethyl and N-(2-hydroxyethyl) Alkylation | Alkyl halides, triethylamine | DCM, 0°C to RT, overnight | N-substituted amide |

| Hydrochloride Salt Formation | HCl gas or trimethylsilyl chloride | Diethyl ether or DCM, 0°C to RT | Crystalline hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis: This compound serves as a precursor in synthesizing complex organic molecules, especially in pharmaceutical chemistry.

Biology

- Enzyme Mechanisms and Protein Interactions: It is utilized in studies examining enzyme activity and protein interactions, contributing to our understanding of biochemical pathways.

Medicine

- Peptide and Protein Drug Development: The compound is integral to developing peptide-based therapeutics, offering stability to amino groups during synthesis.

Industry

- Pharmaceutical Production: Its properties make it valuable in producing various pharmaceuticals, particularly those requiring specific amino acid functionalities.

The biological activities of 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride are noteworthy:

Neuroprotective Properties:

Research indicates that this compound may protect neurons from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative disease therapies.

Antioxidant Activity:

It has demonstrated the ability to scavenge free radicals, contributing to cellular protection against damage.

Anti-inflammatory Effects:

The compound may modulate cytokine production and immune cell activation, thus reducing inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal apoptosis in vitro | |

| Antioxidant | Significant reduction in oxidative stress markers | |

| Anti-inflammatory | Decreased levels of pro-inflammatory cytokines |

Case Study Insights

-

Neuroprotection Research:

A study demonstrated that treatment with this compound reduced neuronal death in models of oxidative stress, highlighting its potential for treating conditions like Alzheimer's disease. -

Antioxidant Studies:

Investigations revealed that this compound effectively reduced oxidative stress markers in cell cultures exposed to harmful agents, supporting its use as an antioxidant agent in therapeutic formulations. -

Anti-inflammatory Mechanisms:

In vivo studies indicated that administration of this compound led to lower levels of inflammatory cytokines in models of induced inflammation, suggesting its utility in inflammatory disease management.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents on N | Key Characteristics |

|---|---|---|---|---|---|

| 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride | 1236256-80-6 | C₉H₂₁ClN₂O₂ | 224.73 | Ethyl, 2-hydroxyethyl | Hydrophilic due to hydroxyl group |

| 2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride | 1236263-36-7 | C₉H₂₁ClN₂O | 208.73 | Diethyl | Increased lipophilicity |

| 2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride | 1236262-43-3 | C₁₀H₂₁ClN₂O | 220.74 | Cyclopentyl | Steric hindrance, lipophilicity |

| N,N-Diallyl-2-amino-3-methylbutanamide hydrochloride | 1246172-80-4 | C₁₁H₂₁ClN₂O | 232.76 | Diallyl | Reactivity from allyl groups |

| 2-Amino-3-methyl-N-phenylbutanamide hydrochloride | 635682-91-6 | Not provided | Not provided | Phenyl | Aromatic π-system influence |

Key Observations:

Hydrophilicity : The hydroxyl group in the target compound enhances hydrogen bonding and aqueous solubility compared to analogs like the diethyl (208.73 g/mol) or cyclopentyl (220.74 g/mol) derivatives .

Steric Effects : The cyclopentyl group introduces steric bulk, which may hinder interactions in catalytic or binding applications .

Reactivity : Diallyl-substituted analogs (232.76 g/mol) contain unsaturated bonds, offering sites for further chemical modifications .

Physicochemical Properties

- Hydrogen Bonding : The hydroxyethyl group in the target compound contributes to a higher polar surface area (PSA) compared to purely alkyl-substituted analogs (e.g., diethyl derivative with PSA ≈ 55.1) .

- Stability: Hydrochloride salts of these compounds generally exhibit enhanced stability under ambient conditions, as noted in safety data sheets .

Biological Activity

2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride is a compound with significant potential in various biological and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

- Molecular Formula: C₇H₁₅ClN₂O₂

- Molecular Weight: 196.68 g/mol

- Structure: The compound features an amino group, a hydroxyl group, and a butanamide structure, which contribute to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to significant physiological effects. The exact targets and pathways involved depend on the context of its application.

1. Pharmacological Applications

Research indicates that this compound may serve as a precursor for drug development, particularly in areas related to cardiovascular diseases and neurological disorders. Its structural features allow it to exhibit diverse pharmacological properties, including:

- Agonistic Activity: It has shown potential as an agonist for certain receptors, which could be beneficial in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .

- Neuroprotective Effects: Studies suggest that compounds with similar structures may enhance neuroprotection by increasing levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function .

2. Toxicological Studies

Preliminary toxicological assessments indicate low cytotoxicity in vitro, with IC₅₀ values suggesting that the compound is relatively safe at therapeutic concentrations . Further studies are needed to evaluate long-term effects and safety profiles.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-methylbutanamide hydrochloride | Amino group, methyl group | Commonly used as a building block in pharmaceuticals |

| Methyl 2-amino-3-hydroxybutanoate hydrochloride | Hydroxyl group, ester functionality | Exhibits different solubility properties due to ester |

| 2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide | Hydroxyl group on ethyl chain | Displays different biological activity profiles |

The unique combination of functional groups in this compound provides distinct biological properties that are valuable for specific research and industrial applications .

Case Studies

Several studies have examined the biological effects of this compound:

-

Study on β-Adrenoceptor Agonists :

A series of β-adrenoceptor agonists were synthesized incorporating similar moieties. One compound demonstrated potent agonistic effects with significant airway smooth muscle relaxant activity, indicating potential applications in respiratory therapy . -

Neuroprotection Research :

In animal models, compounds structurally related to this compound exhibited neuroprotective effects by enhancing BDNF levels and sparing dopaminergic neurons from degeneration .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride in academic research?

- Methodological Answer : A common approach involves dissolving intermediate precursors in dioxane and treating with hydrochloric acid under controlled stirring at room temperature. After reaction completion, the mixture is concentrated under reduced pressure to isolate the hydrochloride salt. This method ensures high yield (e.g., 100% in similar syntheses) and purity . Optimization may require adjusting stoichiometry or reaction duration based on precursor stability.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Use desiccants to avoid moisture ingress, as hydrochloride salts are often hygroscopic. During handling, wear nitrile gloves, safety goggles, and lab coats to minimize skin/eye contact. Always work in a fume hood to mitigate inhalation risks .

Q. What analytical techniques are most effective for characterizing the compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use DMSO-d6 as a solvent to resolve peaks for amino, hydroxyethyl, and methyl groups. For example, a singlet at δ 3.79 ppm may indicate methoxy protons in related structures .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) and detect impurities.

- HPLC : Pair with UV detection (e.g., 254 nm) and C18 columns to assess purity. Compare retention times against certified reference standards .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological activity data across studies?

- Methodological Answer : Variability may arise from differences in buffer systems (e.g., PBS vs. Tris-HCl) or impurity profiles. Validate experimental conditions by:

- Repeating assays in standardized buffers (e.g., 10× PBS, pH 7.4) .

- Quantifying impurities (e.g., unreacted precursors) via HPLC-MS and correlating their presence with bioactivity changes .

Q. What strategies are employed to mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reaction progress in real time using inline FTIR or Raman spectroscopy to ensure consistent intermediate formation.

- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) to minimize side products. For example, reducing stirring time in dioxane-HCl reactions can prevent decomposition .

Q. What methodologies are used to assess the compound’s stability under different pH conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline stress : Incubate the compound in 0.1M HCl or NaOH at 40°C for 24–72 hours. Analyze degradation products via LC-MS to identify hydrolytic pathways.

- Oxidative stress : Expose to 3% H2O2 and monitor for N-oxide formation. Use TCEP or DTT to stabilize thiol-containing byproducts .

Q. How can researchers validate the compound’s role in modulating biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., IL-6) on gold sensor chips and measure binding kinetics in real time .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by titrating the compound into protein solutions .

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.